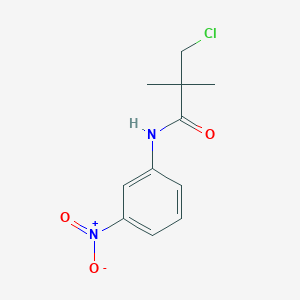triazin-4-one CAS No. 306978-75-6](/img/structure/B3035274.png)
2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Descripción general
Descripción
1,3,5-Triazines are a class of compounds known for their wide range of biological activities. They have been investigated as biologically active small molecules and exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis
The structures of 1,3,5-triazine derivatives are usually confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Variations in the triazine ring are made available by the regioselective introduction of various substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures and substituents. These properties are typically characterized using techniques like FT-IR, NMR, mass spectra, and elemental analysis .Aplicaciones Científicas De Investigación
Antifungal Activity
1,2,4-Triazine derivatives, including our compound of interest, have demonstrated antifungal properties. These molecules can inhibit the growth of fungal pathogens, making them potential candidates for developing antifungal drugs .
Anticancer Potential
Research suggests that 1,2,4-triazine derivatives possess anticancer activity. These compounds may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific cancer-related enzymes. Investigating the impact of our compound on different cancer cell lines could provide valuable insights .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Some 1,2,4-triazine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Our compound might be explored as a potential anti-inflammatory agent .
Analgesic Properties
Analgesics are essential for pain management. While more research is needed, our compound could be evaluated for its analgesic effects, potentially providing relief from pain .
Antihypertensive Activity
Hypertension (high blood pressure) is a prevalent health issue. Certain 1,2,4-triazine derivatives have shown antihypertensive effects by targeting blood vessels or the renin-angiotensin system. Investigating our compound’s impact on blood pressure regulation could be worthwhile .
Neuroprotective Potential
Neurological disorders require effective treatments. Some 1,2,4-triazine derivatives exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress. Our compound could be studied for its neuroprotective effects .
Mecanismo De Acción
While the specific mechanism of action for “2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one” is not available, some 1,3,5-triazine derivatives have been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the brain . This makes them potentially useful in the treatment of Alzheimer’s disease .
Direcciones Futuras
The development of new 1,3,5-triazine derivatives continues to be a promising area of research due to their wide range of biological activities . Future research may focus on designing and synthesizing novel 1,3,5-triazine derivatives with enhanced biological activities and improved safety profiles .
Propiedades
IUPAC Name |
8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-6-16-10-12-9-7-8(2)4-5-14(9)11(15)13-10/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZELVBOGYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321319 | |
| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
CAS RN |
306978-75-6 | |
| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole](/img/structure/B3035192.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)
![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)
![4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B3035198.png)
![2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3035199.png)
![4-[2-({(E)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B3035201.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)
![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)

